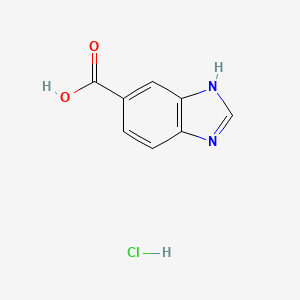

Benzodiazole-5-carboxylic acid HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzodiazole-5-carboxylic acid HCl is a heterocyclic aromatic compound that features a benzene ring fused to a diazole ring. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various industrial and research applications.

Wirkmechanismus

Target of Action

Benzodiazole-5-carboxylic acid HCl, a derivative of benzimidazole, primarily targets metals and alloys, acting as a corrosion inhibitor . It has been reported to have a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Mode of Action

The compound interacts with its targets by forming a protective film on the metal surface, which decreases the rate of attack by the environment on metals . This inhibiting behavior appears as a consequence of energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .

Biochemical Pathways

It’s known that the compound’s action mechanism in aggressive acid media involves its adsorption on the metal surface .

Result of Action

The primary result of the action of this compound is the inhibition of corrosion in metals and alloys . It protects the metal from corrosion by decreasing the rate of attack by the environment on metals .

Action Environment

The efficacy and stability of this compound are influenced by the environmental factors of the corrosive media. It has been reported to be a good corrosion inhibitor for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Biochemische Analyse

Biochemical Properties

Benzodiazole-5-carboxylic acid HCl, like other benzimidazole derivatives, has the potential to interact with various enzymes, proteins, and other biomolecules. The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzimidazole derivatives susceptible to bind with enzymes and receptors in biological systems

Cellular Effects

For instance, some benzimidazole derivatives have shown anti-tumor activity against a panel of human cancer cell lines

Molecular Mechanism

Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzodiazole-5-carboxylic acid HCl typically involves the condensation of 1,2-diaminobenzene with carboxylic acids. One common method is the Phillips–Ladenburg reaction, which uses 4 N hydrochloric acid as a catalyst . Another method involves the reaction of 1,2-diaminobenzenes with aldehydes or ketones under acidic conditions .

Industrial Production Methods: Industrial production often employs a one-pot synthesis approach, which is efficient and cost-effective. For instance, the use of HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) as a promoter in a mild, acid-free environment has been reported to yield high purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Benzodiazole-5-carboxylic acid HCl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically yield amines.

Substitution: Electrophilic substitution reactions are common, especially in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions often involve strong acids like sulfuric acid or bases like sodium hydroxide.

Major Products:

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted benzimidazoles

Wissenschaftliche Forschungsanwendungen

Benzodiazole-5-carboxylic acid HCl has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Acts as a probe in biochemical assays.

Medicine: Investigated for its potential anticancer and antimicrobial properties.

Industry: Employed as a corrosion inhibitor in various acidic environments.

Vergleich Mit ähnlichen Verbindungen

Benzimidazole: Shares a similar core structure but differs in functional groups.

Benzothiazole: Contains a sulfur atom in place of one of the nitrogen atoms in Benzodiazole.

Benzotriazole: Features an additional nitrogen atom in the ring structure.

Uniqueness: Benzodiazole-5-carboxylic acid HCl is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility, making it more versatile in various applications compared to its analogs .

Biologische Aktivität

Benzodiazole-5-carboxylic acid hydrochloride (BnZ) is a bicyclic heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of BnZ, including detailed research findings, case studies, and data tables summarizing its effects.

Overview of Benzodiazole-5-carboxylic Acid HCl

Benzodiazole derivatives are known for their diverse biological activities. The specific compound BnZ has been investigated for its potential applications in medicine, particularly as an antimicrobial and anticancer agent. Its mechanism of action typically involves interaction with various molecular targets, which can lead to modulation of biological processes.

Antimicrobial Activity

Research has demonstrated that BnZ exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, BnZ showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.030 mg/mL |

| Saccharomyces cerevisiae | 0.025 mg/mL |

These results indicate that BnZ is particularly effective against Gram-positive bacteria, demonstrating a high degree of potency compared to traditional antibiotics .

Anticancer Activity

The anticancer potential of BnZ has been extensively studied across various cancer cell lines. A summary of key findings is presented below:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |

| U87 (glioblastoma) | 45.2 ± 13.0 | Significant cytotoxicity |

| HCC827 (lung cancer) | 6.26 ± 0.33 | High antiproliferative activity |

| NCI-H358 (lung cancer) | 6.48 ± 0.11 | High antiproliferative activity |

In particular, BnZ derivatives have shown enhanced anticancer activity when modified with additional substituents, leading to improved efficacy against specific cancer types . For instance, compounds with hydrazone modifications exhibited strong antiproliferative properties, highlighting the importance of structural optimization in enhancing biological activity.

Case Studies

- Apoptosis Induction in MCF-7 Cells : A study demonstrated that treatment with BnZ resulted in a dose-dependent increase in apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent for breast cancer .

- Tumor Growth Suppression in Animal Models : In vivo studies involving tumor-bearing mice indicated that BnZ significantly suppressed tumor growth compared to control groups, reinforcing its potential application in cancer therapy .

- Combination Therapy : Recent investigations into combination therapies involving BnZ and other chemotherapeutics revealed synergistic effects, leading to enhanced efficacy and reduced side effects compared to monotherapy .

The biological activity of BnZ is attributed to its ability to interact with specific enzymes and receptors involved in critical cellular pathways:

- Enzyme Inhibition : BnZ has been shown to inhibit Janus kinases (JAK1 and JAK3), which play a role in cell signaling pathways associated with cancer progression.

- Targeting Transporters : Certain derivatives exhibit improved inhibition of nucleoside transporters, which can enhance the uptake of chemotherapeutic agents into cancer cells .

Eigenschaften

IUPAC Name |

3H-benzimidazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMPIPCSFLSDEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.